3-Amino-4,5-dichlorothiophene-2-carboxylicacid
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Overview
Description
3-Amino-4,5-dichlorothiophene-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by amination and carboxylation reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst to form 4,5-dichlorothiophene.
Amination: The 4,5-dichlorothiophene is then reacted with ammonia or an amine to introduce the amino group at the 3-position.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for 3-Amino-4,5-dichlorothiophene-2-carboxylic acid often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-dichlorothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
3-Amino-4,5-dichlorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 4-Amino-3,5-dichlorothiophene-2-carboxylic acid
- 3-Amino-4,5-dichlorothiophene-2-carboxamide
Uniqueness
3-Amino-4,5-dichlorothiophene-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H3Cl2NO2S |
---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-amino-4,5-dichlorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H2,(H,9,10) |
InChI Key |
UBYGDFMGQDPGED-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)C(=O)O)N |
Origin of Product |
United States |
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